methyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

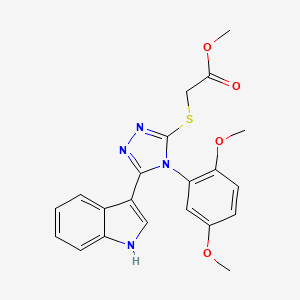

Methyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic 1,2,4-triazole derivative featuring a 2,5-dimethoxyphenyl substituent at the 4-position and a 1H-indol-3-yl group at the 5-position of the triazole core.

- Thiolation of triazole precursors followed by alkylation with methyl bromoacetate .

- Microwave-assisted coupling reactions for improved regioselectivity and yield .

This structural combination distinguishes it from related triazole derivatives and warrants comparative analysis.

Properties

IUPAC Name |

methyl 2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-27-13-8-9-18(28-2)17(10-13)25-20(23-24-21(25)30-12-19(26)29-3)15-11-22-16-7-5-4-6-14(15)16/h4-11,22H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDPRYPTWJPTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)OC)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Indole moiety : Known for various biological activities.

- Triazole ring : Associated with antifungal and anticancer properties.

- Dimethoxyphenyl group : Potentially enhances biological activity through electronic effects.

Biological Activity Overview

Recent studies have highlighted the following biological activities of the compound:

Anticancer Activity

-

Mechanism of Action :

- The compound exhibits antiproliferative activity against various cancer cell lines. It has been shown to induce apoptosis and cell cycle arrest in cancer cells by disrupting microtubule dynamics, which is critical for proper cell division .

- Specific studies indicate that it targets the colchicine binding site on tubulin, leading to mitotic catastrophe in cancer cells .

-

Case Studies :

- In vitro studies demonstrated that this compound has an IC50 value of approximately 52 nM against MCF-7 breast cancer cells and 74 nM against MDA-MB-231 triple-negative breast cancer cells .

- The compound was effective in inducing G2/M phase cell cycle arrest and apoptosis in MCF-7 cells, confirmed through immunofluorescence staining techniques .

Structure-Activity Relationship (SAR)

The biological activity is influenced by the structural components of the compound:

- The presence of the triazole ring is essential for its antiproliferative effects.

- Substituents on the phenyl and indole rings significantly affect potency; for example, electron-donating groups enhance activity .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 52 | Induces apoptosis; disrupts microtubules |

| Antiproliferative | MDA-MB-231 | 74 | Cell cycle arrest; targets tubulin |

Research Findings

-

In Vivo Studies :

- Limited in vivo studies have indicated potential efficacy in animal models, suggesting that further research is warranted to evaluate therapeutic applications.

- Comparative Studies :

- Computational Studies :

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and indole moieties. Methyl 2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetate has been evaluated against various cancer cell lines:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Studies : In vitro studies demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens:

- Bacterial Activity : It exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were recorded as low as 6.25 µg/ml for certain strains .

- Fungal Activity : Antifungal assays revealed effectiveness against Candida albicans and Aspergillus niger, suggesting its potential as a broad-spectrum antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Effects

- Substituent Diversity: The 2,5-dimethoxyphenyl group in the target compound contrasts with 3,4,5-trimethoxyphenyl () and pyridinyl (). The indole moiety replaces furan (Tryfuzol®) or thiadiazole ().

Ester/Salt Modifications :

Physicochemical and Pharmacokinetic Insights

- Melting Points (MP) :

- Solubility :

- Metabolism: The short half-life of PKR-173 (0.32 h) highlights the impact of morpholinomethyl and potassium salt on rapid clearance, whereas methyl esters (target) may prolong activity .

Q & A

Q. What are the typical synthetic routes for this compound?

The synthesis involves multi-step reactions, starting with cyclization to form the triazole core. Key precursors include hydrazine derivatives and substituted indoles. For example, cyclization under reflux with ethanol or dimethylformamide (DMF) as solvents and triethylamine as a catalyst is commonly employed. Purification via recrystallization or chromatography ensures high purity .

Q. Which solvents and catalysts are critical for optimizing synthesis?

Polar aprotic solvents like DMF enhance reaction efficiency, while ethanol is used for recrystallization. Catalysts such as triethylamine facilitate nucleophilic substitutions. Temperature control (60–100°C) and pH adjustments are critical to minimize side reactions and improve yields .

Q. How do structural features influence reactivity and stability?

The triazole ring’s electron-deficient nature increases susceptibility to nucleophilic attack, while the 2,5-dimethoxyphenyl group enhances lipophilicity. The thioether linkage and indole moiety contribute to redox activity and potential π-π stacking interactions, impacting both chemical reactivity and biological interactions .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scalability?

Use a factorial design of experiments (DoE) to test variables:

- Temperature : 60–100°C (higher temperatures accelerate cyclization but risk decomposition) .

- Solvent ratios : DMF/ethanol mixtures balance solubility and reaction rates .

- Catalyst loading : 5–10 mol% triethylamine optimizes substitution efficiency . Monitor progress via TLC and HPLC-DAD to identify optimal conditions .

Q. What advanced analytical methods validate purity and structure?

- HPLC-DAD : Quantifies purity (>98%) and detects degradation products (e.g., ester hydrolysis) .

- NMR/HRMS : Confirms structural integrity, especially the thioether linkage and triazole-indole orientation .

- X-ray crystallography : Resolves tautomeric forms of the triazole ring, critical for SAR studies .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Differences in microbial strains or cell lines (e.g., S. aureus vs. E. coli) .

- Impurity interference : Byproducts like hydrolyzed esters can skew IC₅₀ values .

- Structural analogs : Subtle substituent changes (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) alter target binding . Standardize assays using WHO protocols and cross-validate with pure batches .

Q. What strategies enhance pharmacological activity through structural modification?

- Methoxy group positioning : 2,5-Dimethoxy substitution optimizes antimicrobial activity compared to 3,4-dimethoxy analogs .

- Indole substitution : Introducing electron-withdrawing groups (e.g., nitro) at the indole C5 position improves target affinity .

- Salt formation : Sodium or potassium salts increase solubility for in vivo testing .

Q. How do computational models predict target interactions?

Molecular docking (e.g., AutoDock Vina) identifies binding poses with enzymes like CYP450 or bacterial topoisomerases. QSAR models correlate logP values (2.8–3.5) with membrane permeability, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.